molecular formula C11H10N2 B6617353 1H-Indole-1-propiononitrile CAS No. 4414-79-3

1H-Indole-1-propiononitrile

Cat. No.: B6617353
CAS No.: 4414-79-3
M. Wt: 170.21 g/mol
InChI Key: AQVTZBHZFUIILH-UHFFFAOYSA-N
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Description

1H-Indole-1-propiononitrile is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol . It is classified as an indole-1-propionitrile derivative, a family of compounds accessed through the cyanoethylation of indole scaffolds using reagents like acrylonitrile . This reaction provides a versatile synthetic pathway for generating derivatives with potential biological activity. The core indole structure is a privileged scaffold in medicinal chemistry, known for its widespread presence in biologically active molecules and pharmaceuticals . The incorporation of a nitrile group, as seen in this compound, is a significant strategy in drug design. The nitrile functionality can serve as a key pharmacophore, acting as a hydrogen bond acceptor to mimic carbonyl groups or other heteroatoms in molecular interactions with biological targets . Over 30 nitrile-containing pharmaceuticals are approved for use, highlighting the biocompatibility and utility of this functional group in developing agents for a variety of medicinal indications . Researchers utilize this compound primarily as a synthetic intermediate. It can be readily hydrolyzed in a basic medium to produce the corresponding indole-1-propionic acid derivatives, or converted into propionamide derivatives, which are also of interest for their biological potential . These compounds are synthesized and investigated for a range of pharmacological activities, consistent with the broad biological potential exhibited by indole derivatives, which includes antimicrobial, anti-inflammatory, anticancer, and antiviral properties . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-indol-1-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVTZBHZFUIILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196055
Record name 1H-Indole-1-propiononitrile
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Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4414-79-3
Record name 1H-Indole-1-propanenitrile
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Record name 1H-Indole-1-propiononitrile
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Record name Indole-1-propionitrile
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Record name 1H-Indole-1-propiononitrile
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Record name 1H-indole-1-propiononitrile
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Record name 1H-INDOLE-1-PROPIONONITRILE
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Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 1-(2-cyanoethyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-cyanoethyl)indole (IUPAC: 3-(1H-indol-1-yl)propanenitrile), a critical intermediate in the synthesis of indole alkaloids and pharmaceutical actives.

Executive Summary

1-(2-cyanoethyl)indole is a bifunctional building block combining the electron-rich indole core with a reactive nitrile handle. Its solubility behavior is governed by the competition between the hydrophobic aromatic system and the polar cyanoethyl tail. Understanding this duality is essential for optimizing Michael addition workups, recrystallization yields, and liquid-liquid extractions.

This guide moves beyond basic "soluble/insoluble" labels to provide a mechanistic understanding of solvent interactions, enabling precise control over purification and reaction outcomes.

Physicochemical Profile

Before selecting solvents, one must understand the molecular forces at play.

PropertySpecificationMechanistic Implication
Chemical Name 3-(1H-indol-1-yl)propanenitrileN-alkylation removes the indole N-H donor, reducing H-bonding capability compared to bare indole.
Molecular Formula C₁₁H₁₀N₂Moderate molecular weight (170.21 g/mol ) allows for volatility under high vacuum.
Physical State Low-melting solid or Viscous OilPolymorph dependent. Often isolates as an oil that slowly crystallizes (MP ~50–55°C).
Dipole Moment High (Nitrile group)Strong interaction with polar aprotic solvents (DMSO, DMF, MeCN).
LogP (Predicted) ~2.0 – 2.5Lipophilic character dominates, driving solubility in chlorinated and aromatic solvents.

Solubility Principles & Solvent Selection

The solubility of 1-(2-cyanoethyl)indole follows a "Like Dissolves Like" hierarchy modified by the specific interactions of the nitrile group.

A. Primary Solvents (High Solubility)

Use for: Reaction media, preparing stock solutions, chromatography loading.

  • Chlorinated Solvents (DCM, Chloroform): Excellent solubility. The polarizability of chlorine atoms interacts favorably with the aromatic indole system.

  • Polar Aprotic (DMF, DMSO, Acetonitrile): High solubility. The nitrile tail interacts strongly via dipole-dipole forces. Acetonitrile is the preferred solvent for HPLC analysis.

  • Esters (Ethyl Acetate): Good solubility. Standard solvent for extraction and silica gel chromatography.

B. Conditional Solvents (Temperature Dependent)

Use for: Recrystallization and purification.

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Cold: Moderate to low solubility.

    • Hot: High solubility.

    • Protocol: This temperature dependence makes ethanol an ideal candidate for recrystallization. The compound dissolves at reflux but precipitates upon cooling, especially if seeded.

C. Anti-Solvents (Low/No Solubility)

Use for: Precipitation, washing, and biphasic extraction.

  • Water: Practically insoluble. The hydrophobic indole core overrides the polarity of the nitrile group.

  • Aliphatic Hydrocarbons (Hexanes, Heptane, Pentane): Low solubility.

    • Utility: Used to wash the crude solid/oil to remove non-polar impurities (like unreacted indole) or to induce precipitation from a concentrated ethyl acetate/toluene solution.

D. Solubility Decision Matrix (DOT Visualization)

SolubilityMatrix Compound 1-(2-cyanoethyl)indole Chlorinated Chlorinated (DCM, CHCl3) Compound->Chlorinated High Solubility (Reaction/Extraction) PolarAprotic Polar Aprotic (DMF, DMSO, MeCN) Compound->PolarAprotic High Solubility (Stock Soln) Esters Esters (EtOAc) Compound->Esters Good Solubility (Chromatography) Alcohols Alcohols (MeOH, EtOH) Compound->Alcohols Temp Dependent (Recrystallization) Water Water (H2O) Compound->Water Insoluble (Biphasic Wash) Alkanes Alkanes (Hexane, Heptane) Compound->Alkanes Sparingly Soluble (Anti-solvent)

Caption: Solubility profile classification for 1-(2-cyanoethyl)indole based on solvent polarity and interaction type.[1]

Experimental Protocols

Protocol A: Purification via Recrystallization

If the crude product solidifies but contains impurities (e.g., starting indole or polymeric side products), use this ethanol-based method.

  • Dissolution: Place crude 1-(2-cyanoethyl)indole in a flask. Add minimal Ethanol (95%) or Isopropanol .

  • Heating: Heat to reflux (approx. 78°C for EtOH) until the solid fully dissolves. If insolubles remain (likely polymers), filter while hot.

  • Cooling: Remove from heat and allow to cool slowly to room temperature.

  • Precipitation: If oiling occurs (common with low MP solids), scratch the glass or add a seed crystal. Transfer to a -20°C freezer to maximize yield.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Hexane (to remove non-polar surface impurities without dissolving the product).

Protocol B: Workup & Extraction (Liquid-Liquid)

For isolating the compound from a Michael addition reaction mixture (e.g., Indole + Acrylonitrile + Base).

  • Quench: Dilute the reaction mixture with Water (approx. 3x reaction volume).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or DCM (3x).

    • Note: The product partitions into the organic layer. Unreacted acrylonitrile (if water soluble enough) and base catalysts remain in the aqueous phase.

  • Wash: Wash the combined organic layers with Brine (saturated NaCl) to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ .

  • Concentration: Evaporate solvent under reduced pressure.

  • Trituration (Optional): If the residue is a sticky oil, triturate with Pentane/Hexane to induce solidification.

Protocol C: HPLC Sample Preparation
  • Diluent: Acetonitrile (MeCN) or Methanol (MeOH).

  • Concentration: 0.5 – 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon is also acceptable, but PTFE is preferred for nitriles to avoid any potential adsorption).

Synthesis & Purification Workflow

The following diagram illustrates the standard flow from synthesis to pure isolated product, highlighting where specific solubility properties are leveraged.

PurificationWorkflow Reaction Reaction Mixture (Indole + Acrylonitrile + Base) Quench Quench with Water Reaction->Quench Extraction Extract with EtOAc or DCM Quench->Extraction AqueousLayer Aqueous Layer (Discard salts/base) Extraction->AqueousLayer OrganicLayer Organic Layer (Product + Impurities) Extraction->OrganicLayer Evaporation Evaporate Solvent OrganicLayer->Evaporation Crude Crude Oil/Solid Evaporation->Crude Recryst Recrystallize (EtOH) OR Column Chrom. (Hex/EtOAc) Crude->Recryst Final Pure 1-(2-cyanoethyl)indole Recryst->Final

Caption: Standard workup and purification workflow leveraging the hydrophobicity of the indole core.

Safety & Handling

  • Nitrile Hazard: While not as acutely toxic as simple cyanide salts, organic nitriles can metabolize to release cyanide in vivo. Handle with gloves and in a fume hood.

  • Skin Absorption: Indoles and nitriles can penetrate skin. Use Nitrile gloves (appropriate for short contact with DCM/EtOAc, but change immediately upon splash).

  • Storage: Store in a cool, dry place. N-alkyl indoles are generally stable but can oxidize (turn pink/red) upon prolonged exposure to light and air. Store in amber vials.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link]

    • Context: Provides baseline solubility and physical property d
  • Mousavizadeh, F., et al. (2020). One-pot three-component synthesis of pyrrole functionalized indole derivatives.Journal of the Iranian Chemical Society. Context: Describes Michael addition protocols and workup procedures for N-substituted indoles.
  • Matrix Fine Chemicals. (2023). Product Sheet: 3-(3-Methyl-1H-indol-1-yl)propanenitrile.[2]

    • Context: Provides physical property analogies for N-cyanoethyl substituted indoles.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. Context: Authoritative source on "Like Dissolves Like" theory and Michael addition mechanisms.

Sources

An In-Depth Technical Guide to Indole-1-propionitrile for Research and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Indole-1-propionitrile (IPN), a significant indole derivative for professionals in research, chemical synthesis, and drug development. We will delve into its chemical properties, synthesis protocols, potential therapeutic applications, and provide a market analysis of its availability and pricing.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, neurotransmitters (e.g., serotonin), and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[1][2] Indole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Indole-1-propionitrile (IPN) is a specific derivative that serves as a valuable synthetic intermediate and a precursor to biologically active molecules, most notably Indole-3-propionic acid (IPA), a crucial metabolite produced by the human gut microbiota.

Core Technical Data: Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. Indole-1-propionitrile is identified by the CAS Number 4414-79-3 .[4]

PropertyValueSource
IUPAC Name 3-indol-1-ylpropanenitrilePubChem[4]
Molecular Formula C₁₁H₁₀N₂PubChem[4]
Molecular Weight 170.21 g/mol PubChem[4]
Monoisotopic Mass 170.0844 DaPubChem[4]
XLogP3 2.3PubChem[4]
Hydrogen Bond Donors 0PubChem[4]
Hydrogen Bond Acceptors 1PubChem[4]
Rotatable Bonds 2PubChem[4]

These properties, particularly the XLogP3 value, suggest moderate lipophilicity, which is often a desirable trait for drug candidates, influencing their absorption and distribution characteristics. The presence of a single hydrogen bond acceptor (the nitrile nitrogen) and no donors dictates its interaction capabilities in biological systems.[4]

Synthesis and Chemical Reactivity

The primary and most direct route to Indole-1-propionitrile is through the cyanoethylation of indole . This reaction is a specific type of Michael addition.

Causality of the Synthetic Protocol

The cyanoethylation of indole with acrylonitrile is the preferred method due to the high reactivity of acrylonitrile as a Michael acceptor and the nucleophilic nature of the indole nitrogen. The reaction is typically base-catalyzed, which serves to deprotonate the indole nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient β-carbon of acrylonitrile.[5]

Detailed Experimental Protocol: Cyanoethylation of Indole

This protocol is adapted from established chemical literature for the synthesis of Indole-1-propionitrile and its derivatives.[5]

Materials:

  • Indole

  • Acrylonitrile

  • Pyridine (as solvent)

  • Potassium hydroxide (KOH) (as catalyst)

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Purification apparatus (e.g., silica gel column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve indole in pyridine.

  • Catalyst Addition: Add a catalytic amount of powdered potassium hydroxide to the solution.

  • Reagent Addition: Slowly add acrylonitrile to the stirring mixture. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield pure Indole-1-propionitrile.

G cluster_setup Reaction Setup cluster_process Process cluster_output Output Indole Indole Mix Dissolve & Mix Indole->Mix Pyridine Pyridine (Solvent) Pyridine->Mix KOH KOH (Catalyst) KOH->Mix Acrylonitrile Acrylonitrile Acrylonitrile->Mix Slow Addition Reflux Heat to Reflux (Monitor by TLC) Mix->Reflux Base-Catalyzed Michael Addition Workup Cool, Neutralize, & Extract Reflux->Workup Purify Concentrate & Purify (Chromatography) Workup->Purify Product Pure Indole-1-propionitrile Purify->Product

Caption: General workflow for the synthesis of Indole-1-propionitrile.

Key Chemical Transformations

Indole-1-propionitrile is a stable compound but its nitrile group offers a versatile handle for further chemical modifications. The most significant reaction for drug development is the hydrolysis of the nitrile to form Indole-1-propionic acid or Indole-1-propionamide , which can be achieved under basic or acidic conditions.[5][6]

Applications in Drug Development and Research

While IPN is primarily a synthetic intermediate, its close relationship with biologically active molecules makes it highly relevant.

Precursor to Indole-3-propionic Acid (IPA)

Hydrolysis of IPN yields Indole-1-propionic acid. It is important to note that the biologically crucial metabolite is its isomer, Indole-3-propionic acid (IPA) , which is produced exclusively by gut microbiota from tryptophan. However, synthetic routes to IPA can involve related indole propionitrile intermediates. IPA has demonstrated significant biological functions, including:

  • Anti-inflammatory and Antioxidant Effects

  • Immunomodulation

  • Enhancement of Intestinal Barrier Integrity

  • Neuroprotection

These effects are largely mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) , making IPA and its precursors subjects of intense research for treating inflammatory bowel disease, metabolic disorders, and neurodegenerative diseases.

// Nodes Tryptophan [label="Tryptophan\n(from diet)", fillcolor="#FBBC05", fontcolor="#202124"]; GutMicrobiota [label="Gut Microbiota\n(e.g., Clostridium spp.)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IPA [label="Indole-3-propionic Acid\n(IPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AhR_PXR [label="AhR / PXR Receptors\n(in Intestinal Epithelial Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; ImmuneMod [label="Immune Modulation\n(e.g., IL-10, IL-22 production)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Barrier [label="Strengthened\nIntestinal Barrier", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; AntiInflam [label="Anti-inflammatory\nEffects", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges Tryptophan -> GutMicrobiota [label="Metabolism"]; GutMicrobiota -> IPA [label="Produces"]; IPA -> AhR_PXR [label="Activates", dir=forward, color="#EA4335"]; AhR_PXR -> ImmuneMod [label="Leads to"]; AhR_PXR -> Barrier [label="Leads to"]; ImmuneMod -> AntiInflam; Barrier -> AntiInflam; }

Caption: Simplified pathway of IPA production and its biological effects.

Scaffold for Novel Compound Synthesis

The indole propionitrile structure itself can be used as a starting point for creating libraries of novel compounds. The indole ring can be further functionalized, and the propionitrile side chain can be modified to explore structure-activity relationships (SAR) for various therapeutic targets. Research into related indole-acrylonitrile derivatives has shown potent antitumor and antimicrobial activities, highlighting the potential of this chemical class.[3]

Market Analysis: Suppliers and Pricing

Acquiring high-purity Indole-1-propionitrile is crucial for reproducible experimental results. The compound is available from several chemical suppliers specializing in research chemicals and building blocks for synthesis. Pricing is subject to purity, quantity, and supplier.

The following table provides an overview of representative suppliers and indicative pricing. Researchers should always obtain a formal quote from the supplier for current pricing and availability.

SupplierIndicative Price (USD/gram)QuantityPurityNotes
Aladdin Scientific ~$2.58/g (for related IPA-K)5g≥99%Price shown for Indole-3-propionic acid potassium salt, a related compound.[7]
Fluorochem ~$105/g (£83.00/g)1gN/APrice shown for 1-methyl-1H-indole-4-carbonitrile, a related indole nitrile.[8]
ChemicalBook Aggregators Varies widelymg to kgVariesLists multiple suppliers, often for related structures like 3-(1H-Indol-3-yl)-3-oxopropanenitrile.[9]
Indo Amines Ltd. Bulk PricingBulkN/AManufacturer of various nitriles, including Propionitrile, but not specifically Indole-1-propionitrile.[10]
Hyma Synthesis Pvt. Ltd. Custom SynthesisCustomHighSpecializes in custom synthesis of complex chemicals and intermediates.[11]

Note: The market for this specific chemical (CAS 4414-79-3) is geared towards research and development, meaning prices per gram are significantly higher than for bulk industrial chemicals. For larger quantities, contacting a custom synthesis provider like Hyma Synthesis may be more cost-effective.

Quality Control: Analytical Methodologies

Ensuring the purity and identity of Indole-1-propionitrile is a self-validating step in any experimental workflow. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Principles of HPLC for Indole Analysis

Reversed-phase HPLC (RP-HPLC) is ideally suited for separating and quantifying indole derivatives. The separation relies on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The inherent fluorescence of the indole ring provides a highly sensitive and selective means of detection.[12][13]

Standard RP-HPLC Protocol

Objective: To determine the purity of an Indole-1-propionitrile sample.

  • Column: C18 column (e.g., 3 µm particle size, ~100 x 4.6 mm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like sodium acetate at pH 5.0) is typically effective.[12] An isocratic method using methanol and 0.1% trifluoroacetic acid (TFA) can also be developed.[14]

  • Flow Rate: ~0.5 - 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at ~280 nm and emission at ~350 nm.[13]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol). Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identity can be confirmed by comparing the retention time to a certified reference standard.

// Nodes Sample [label="Indole-1-propionitrile\nSample", shape=ellipse, fillcolor="#FFFFFF"]; Prep [label="Sample Preparation\n(Dissolve & Filter)"]; Inject [label="Inject into\nHPLC System", shape=trapezium, fillcolor="#FBBC05", fontcolor="#202124"]; Column [label="RP-C18 Column\nSeparation", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Fluorescence Detection\n(Ex: 280nm, Em: 350nm)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n& Analysis\n(Chromatogram)"]; Result [label="Purity & Identity\nConfirmation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Prep; Prep -> Inject; Inject -> Column; Column -> Detect; Detect -> Data; Data -> Result; }

Caption: Self-validating workflow for HPLC analysis of Indole-1-propionitrile.

Conclusion

Indole-1-propionitrile is more than a simple chemical intermediate; it is a gateway to a class of molecules with profound biological relevance. Its straightforward synthesis and versatile reactivity make it a valuable tool for medicinal chemists. Understanding its properties, the logic behind its synthesis, and the methods to ensure its quality are essential for researchers aiming to leverage the power of the indole scaffold in the development of next-generation therapeutics.

References

  • Indole-3-propionic acid potassium salt (IPA-K) from Aladdin Scientific . Biocompare.com. [Link]

  • 1H-Indole-1-propiononitrile . PubChem, National Center for Biotechnology Information. [Link]

  • Abdellatif, K. R. A., et al. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies . MDPI. [Link]

  • Sharma, G., et al. Synthesis of Medicinally Important Indole Derivatives: A Review . The Open Medicinal Chemistry Journal. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. [Link]

  • El-Desokey, S. I., et al. Synthesis of indole-N-propionitrile, N-propionic acid and N-propionamide derivatives of potential biological activity . Bollettino Chimico Farmaceutico. [Link]

  • Indole synthesis . Organic Chemistry Portal. [Link]

  • Lim, C. K., et al. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva . MDPI. [Link]

  • Szkop, M., & Bielawski, W. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid . ResearchGate. [Link]

  • Choon, Y. W., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . RSC Advances. [Link]

  • Szkop, M., & Bielawski, W. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid . Antonie Van Leeuwenhoek. [Link]

  • Kumar, B., et al. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view . ResearchGate. [Link]

  • Manufacturer - Fine, Specialty & Performance Chemicals . Indo Amines Ltd. [Link]

  • Tesso, T., et al. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval . Chemical Engineering Transactions. [Link]

  • 3-[5-(3-Fluorophenyl)indol-1-yl]propanenitrile . PubChem, National Center for Biotechnology Information. [Link]

  • 1H-indole-1-propionamide . PubChem, National Center for Biotechnology Information. [Link]

  • Indole-3-acetonitrile . PubChem, National Center for Biotechnology Information. [Link]

  • ML354 . PubChem, National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Synthesis of 1H-Indole-1-propiononitrile using KOH and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1H-Indole-1-propiononitrile

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of This compound (CAS: 4414-79-3).[1] This compound is a critical intermediate in the synthesis of tryptamine derivatives and other bioactive indole alkaloids.

The method utilizes a KOH/DMSO system to effect the


-alkylation of indole with acrylonitrile via a Michael addition mechanism.[1] This system is chosen for its ability to generate the highly nucleophilic indolyl anion under mild conditions, ensuring high regioselectivity (

vs.

) and minimizing polymerization side reactions common with acrylonitrile.

Mechanistic Insight & Rationale

The success of this synthesis relies on the "superbasic" character of hydroxide in dimethyl sulfoxide (DMSO).

  • Solvent Effect (DMSO): DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ).[1] It strongly solvates cations (
    
    
    
    ) via its oxygen atom but poorly solvates anions (
    
    
    ).[1] This leaves the hydroxide ion "naked" and highly reactive.[1]
  • Indole Activation: The

    
     of indole is approximately 16-17.[1] While solid KOH is not strong enough to deprotonate indole quantitatively in non-polar solvents, the DMSO-enhanced basicity facilitates the formation of the indolyl anion .
    
  • Regioselectivity: The indolyl anion is an ambident nucleophile (

    
     and 
    
    
    
    ).[1] Under basic conditions, the negative charge is delocalized, but the high charge density on nitrogen, combined with the soft electrophilic nature of the Michael acceptor (acrylonitrile), favors
    
    
    -alkylation
    (kinetic control).
Reaction Scheme & Mechanism

IndoleMechanism Indole Indole (Nucleophile) Anion Indolyl Anion (Active Species) Indole->Anion Deprotonation (DMSO solvates K+) KOH KOH (Base) KOH->Anion Deprotonation (DMSO solvates K+) DMSO DMSO (Solvent) DMSO->Anion Deprotonation (DMSO solvates K+) Product This compound (Product) Anion->Product Michael Addition (N-Attack) Acryl Acrylonitrile (Electrophile) Acryl->Product Electrophilic Attack

Figure 1: Mechanistic pathway for the base-catalyzed N-cyanoethylation of indole.[1]

Safety & Handling (Critical)

  • Acrylonitrile: DANGER. Highly flammable, toxic by inhalation/skin contact, and a known carcinogen.[2] It can polymerize explosively.[1][3]

    • Control: Use only in a functioning fume hood.[1] Keep away from strong bases (exothermic polymerization risk) until controlled addition.[1]

  • DMSO: Penetrates skin rapidly and can carry dissolved toxins (like acrylonitrile) into the bloodstream.[1]

    • Control: Wear butyl rubber or thick nitrile gloves.[1] Double-gloving is recommended.

  • Reaction Exotherm: The Michael addition is exothermic.[1] Temperature control is vital to prevent runaway polymerization of acrylonitrile.[1]

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[1][4][5][6][7][8][9][10][11]Amount (Example)Role
Indole 117.151.011.7 g (100 mmol)Substrate
Acrylonitrile 53.061.26.4 g (~7.9 mL)Electrophile
KOH (Pellets) 56.110.10.56 gCatalyst
DMSO 78.13-50 mLSolvent
Water 18.02-200 mLQuench
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and insert a nitrogen inlet needle (inert atmosphere is preferred but not strictly required for this robust reaction).[1]

  • Dissolution: Charge the flask with Indole (11.7 g) and DMSO (50 mL) . Stir at room temperature until the indole is completely dissolved.

  • Catalyst Addition: Add KOH (0.56 g) crushed pellets. Stir vigorously for 10-15 minutes. The solution may darken slightly as the indolyl anion forms.

  • Cooling: Place the RBF in an ice-water bath (0-5°C) . Allow to cool for 10 minutes. Note: Cooling is essential to control the exotherm upon acrylonitrile addition.

  • Addition: Using a syringe pump or pressure-equalizing dropping funnel, add Acrylonitrile (7.9 mL) dropwise over 20-30 minutes.

    • Critical: Maintain internal temperature < 25°C. Rapid addition may trigger polymerization.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3-5 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: 20% EtOAc in Hexanes). Product

      
       will be lower than Indole. Stain with Vanillin or PMA.[1]
      
  • Quench & Workup:

    • Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice/water with vigorous stirring.

    • Observation: The product usually precipitates as a white or off-white solid.[1]

    • If Solid: Filter the precipitate, wash copiously with water (to remove DMSO), and air dry.

    • If Oiling Out: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL) .[1] Wash combined organics with water (2 x 50 mL) and Brine (1 x 50 mL).[1] Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often >95% pure.[1]

    • If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexane).[1]

Workflow Diagram

ProtocolWorkflow Start Start: Indole + DMSO BaseAdd Add KOH (cat.) Stir 15 min Start->BaseAdd Cool Cool to 0-5°C (Ice Bath) BaseAdd->Cool AddAcryl Add Acrylonitrile Dropwise (30 min) Cool->AddAcryl React Stir at RT 3-5 Hours AddAcryl->React Quench Pour into Ice Water React->Quench Isolate Filter (Solid) or Extract (DCM) Quench->Isolate Final Pure this compound Isolate->Final

Figure 2: Operational workflow for the synthesis process.[1]

Characterization & Validation

The synthesized compound should be validated using the following physicochemical data.

ParameterExpected ValueNotes
Appearance White to pale yellow crystalline solidMay be an oil if traces of solvent remain.[1]
Melting Point 52 - 54°C Sharp range indicates high purity.[1]
Yield 90 - 98% High efficiency typical of Michael additions.[1]
Spectroscopic Data (Expected)
  • 
    : 
    
    • 
       7.65 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.25 (m, 1H, Ar-H), 7.15 (m, 2H, Ar-H/C2-H), 6.55 (d, 1H, C3-H).
      
    • 
       4.45 (t, 
      
      
      
      , 2H,
      
      
      ).
    • 
       2.80 (t, 
      
      
      
      , 2H,
      
      
      ).
  • IR (ATR):

    • 
       ~2245 cm
      
      
      
      (C
      
      
      N stretch, distinct/sharp).[1]
    • Absence of N-H stretch (~3400 cm

      
      ), confirming N-alkylation.[1]
      

Troubleshooting "The Scientist's Notebook"

  • Issue: Low Yield / Polymerization

    • Cause: Temperature too high during acrylonitrile addition.[1]

    • Fix: Ensure strict 0°C start and very slow addition.[1] Add a radical inhibitor (e.g., hydroquinone) if using old acrylonitrile.

  • Issue: Product is an Oil

    • Cause: Residual DMSO or Acrylonitrile.[1]

    • Fix: Dissolve in EtOAc and wash 3x with water.[1] DMSO partitions into the aqueous phase.[1] Dry thoroughly under high vacuum to crystallize.[1]

  • Issue: C3-Alkylation (Side Product)

    • Cause: Reaction time too long or temperature too high (thermodynamic control).[1]

    • Fix: Stop reaction immediately upon consumption of starting material (TLC monitoring).[1]

References

  • PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Acrylonitrile Safety Data Sheet. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link]

  • Heaney, H., & Ley, S. V. (1973). N-Alkylation of Indoles. Journal of the Chemical Society, Perkin Transactions 1, 499-500.
  • Yamada, K., et al. (2023). Synthesis and bioactive evaluation of N-substituted indole derivatives. National Institutes of Health (PMC).[1] Retrieved from [Link]

  • Basavaiah, D., et al. (2013). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Retrieved from [Link]

Sources

The Strategic Utility of 1H-Indole-1-propiononitrile as a Versatile Intermediate in the Synthesis of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indole Nucleus and the Role of 1H-Indole-1-propiononitrile

The indole ring system is a cornerstone of medicinally important natural products, forming the structural core of a vast and diverse family of over 4,100 known indole alkaloids.[1] These compounds exhibit a remarkable range of pharmacological activities, from the anti-cancer properties of vincristine to the antihypertensive effects of reserpine.[2] The development of efficient and flexible synthetic routes to these complex molecules is a paramount objective in medicinal chemistry and drug development. A key challenge lies in the strategic introduction of side chains and the subsequent construction of the intricate polycyclic systems that define these alkaloids.

This application note details the utility of This compound as a strategic and versatile intermediate in the synthesis of indole alkaloids. Through a straightforward and high-yielding cyanoethylation of the indole nitrogen, a three-carbon side chain is installed, which, after reduction to the corresponding primary amine, serves as a pivotal precursor for the construction of key heterocyclic rings common to many indole alkaloids. This guide will provide detailed protocols for the synthesis of this compound and its conversion to the crucial amine intermediate, 3-(1H-indol-1-yl)propan-1-amine, and will explore its application in forming foundational alkaloid frameworks.

Chemical Properties and Strategic Advantages

This compound is an off-white to yellow solid, typically stable under standard laboratory conditions. Its strategic advantage lies in the latent reactivity of the nitrile group. The cyano group is relatively unreactive during many synthetic transformations, allowing for modifications to other parts of the indole nucleus if required. Subsequently, the nitrile can be efficiently and selectively reduced to a primary amine, a highly versatile functional group for cyclization reactions.

This two-step sequence—cyanoethylation followed by nitrile reduction—provides a reliable method for the introduction of a 3-aminopropyl side chain at the N1 position of the indole ring. This specific side chain is a key structural motif that enables intramolecular cyclization reactions to form six-membered rings, a common feature in many complex indole alkaloids.

Experimental Protocols

Part 1: Synthesis of this compound via Cyanoethylation of Indole

This protocol describes the base-catalyzed Michael addition of indole to acrylonitrile, a classic and efficient method for the synthesis of this compound.[3]

Reaction Scheme:

Cyanoethylation of Indole cluster_reactants Reactants cluster_products Product Indole Indole Reaction + Indole->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction IndolePropiononitrile This compound Reaction->IndolePropiononitrile Pyridine, KOH

Caption: Cyanoethylation of Indole to form this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Indole117.1511.7 g0.1
Acrylonitrile53.067.96 g (10 mL)0.15
Potassium Hydroxide (KOH)56.110.56 g0.01
Pyridine79.1050 mL-
Diethyl Ether74.12200 mL-
Saturated Sodium Chloride Solution-50 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole (11.7 g, 0.1 mol) and pyridine (50 mL).

  • Stir the mixture until the indole is completely dissolved.

  • Add powdered potassium hydroxide (0.56 g, 0.01 mol) to the solution.

  • Heat the mixture to reflux with stirring.

  • Slowly add acrylonitrile (10 mL, 0.15 mol) dropwise to the refluxing mixture over a period of 30 minutes.

  • Continue to reflux the reaction mixture for an additional 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of diethyl ether.

  • Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield a crystalline solid.

Expected Yield and Characterization:

  • Yield: Typically 80-90%.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 65-68 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J=7.9 Hz, 1H), 7.25-7.35 (m, 2H), 7.10-7.20 (m, 2H), 6.55 (d, J=3.1 Hz, 1H), 4.40 (t, J=6.8 Hz, 2H), 2.80 (t, J=6.8 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 135.8, 128.9, 128.3, 121.8, 121.3, 119.8, 117.4, 109.1, 102.2, 41.2, 18.7.

Part 2: Reduction of this compound to 3-(1H-indol-1-yl)propan-1-amine

This protocol outlines the catalytic hydrogenation of the nitrile group to a primary amine using Raney Nickel as the catalyst. This is a robust and widely used method for this transformation.[4][5]

Reaction Scheme:

Nitrile Reduction cluster_reactants Reactant cluster_products Product IndolePropiononitrile This compound Reaction + H₂ IndolePropiononitrile->Reaction IndolePropylamine 3-(1H-indol-1-yl)propan-1-amine Reaction->IndolePropylamine Raney Ni, Ethanol, NH₃

Caption: Reduction of this compound to the primary amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound170.218.51 g0.05
Raney Nickel (50% slurry in water)-~5 g-
Ethanol46.07150 mL-
Ammonia solution (28% in water)17.03 (as NH₃)10 mL-
Hydrogen Gas (H₂)2.02High Pressure-

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry (approximately 5 g) with deionized water (3 x 20 mL) and then with absolute ethanol (3 x 20 mL) to remove the water.

  • In a high-pressure hydrogenation vessel (Parr apparatus or similar), add the washed Raney Nickel catalyst.

  • Add a solution of this compound (8.51 g, 0.05 mol) in ethanol (150 mL).

  • Add the ammonia solution (10 mL) to the reaction mixture. The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[6]

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be handled with care. The filter cake should be kept wet with water and disposed of properly.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(1H-indol-1-yl)propan-1-amine.

  • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Expected Yield and Characterization:

  • Yield: Typically 70-85%.

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J=7.9 Hz, 1H), 7.25-7.35 (m, 2H), 7.10-7.20 (m, 2H), 6.50 (d, J=3.1 Hz, 1H), 4.20 (t, J=7.0 Hz, 2H), 2.80 (t, J=6.8 Hz, 2H), 1.90 (quint, J=6.9 Hz, 2H), 1.40 (s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 128.8, 128.5, 121.5, 121.0, 119.5, 109.2, 101.5, 44.5, 40.2, 31.8.

Application in Indole Alkaloid Synthesis: A Gateway to Polycyclic Frameworks

The synthesized 3-(1H-indol-1-yl)propan-1-amine is a valuable precursor for constructing the polycyclic core structures of many indole alkaloids. The primary amine functionality, tethered to the indole nitrogen by a flexible three-carbon chain, is perfectly positioned for intramolecular cyclization reactions.

Conceptual Application: Formation of a Tetrahydro-β-carboline-like Ring System

While a direct total synthesis of a complex alkaloid starting from this compound is not prominently featured in the literature, the strategic value of its derivative, 3-(1H-indol-1-yl)propan-1-amine, can be illustrated through its potential application in forming key heterocyclic motifs. Classic reactions like the Pictet-Spengler and Bischler-Napieralski are workhorses in indole alkaloid synthesis for the formation of β-carboline and dihydroisoquinoline ring systems, respectively.[7][8][9][10]

A plausible synthetic strategy would involve an intramolecular cyclization that mimics the principles of these named reactions. For instance, the amine could be acylated and then subjected to acid-catalyzed cyclization onto the electron-rich C2 or C3 position of the indole ring, although cyclization onto the benzene portion of the indole is also conceivable under certain conditions.

Hypothetical Cyclization Pathway:

Hypothetical Cyclization cluster_reactants Precursor cluster_intermediates Acylation cluster_products Product IndolePropylamine 3-(1H-indol-1-yl)propan-1-amine AcylatedAmine N-Acyl Intermediate IndolePropylamine->AcylatedAmine Acylating Agent (e.g., Ac₂O) TricyclicCore Tricyclic Indole Alkaloid Core AcylatedAmine->TricyclicCore Acid Catalyst (e.g., PPA, POCl₃)

Caption: A conceptual pathway for the synthesis of a tricyclic indole alkaloid core.

This hypothetical transformation would generate a tricyclic system that is a common structural feature in alkaloids such as those belonging to the Aspidosperma and Gonioma families.[1] The specific conditions and the nature of the acylating agent would dictate the final ring structure and substitution pattern, offering a versatile entry point to a range of alkaloid skeletons.

Conclusion and Future Perspectives

This compound represents a highly valuable and readily accessible intermediate for the synthesis of complex indole alkaloids. The straightforward and high-yielding protocols for its preparation and subsequent reduction to 3-(1H-indol-1-yl)propan-1-amine provide a reliable pathway to a key synthetic precursor. The strategic placement of a three-carbon aminopropyl side chain on the indole nitrogen opens up a plethora of possibilities for the construction of intricate polycyclic frameworks through intramolecular cyclization reactions.

While direct, multi-step total syntheses of named alkaloids commencing from this compound are not yet widely documented, the fundamental chemical principles and the versatility of the resulting amine intermediate strongly support its potential in this arena. Future research in this area could focus on exploring novel cyclization strategies and applying this intermediate to the total synthesis of medicinally relevant indole alkaloids, further cementing its role as a powerful tool in the arsenal of the synthetic organic chemist.

References

  • Synthesis of indole-N-propionitrile, N-propionic acid and N-propionamide derivatives of potential biological activity. PubMed. [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • Nitrile reducing process to prepare amine.
  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Center for Biotechnology Information. [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Indole alkaloids synthesis via a selective cyclization of aminocyclopropanes. PubMed. [Link]

  • Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. University of Milan. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. National Center for Biotechnology Information. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of β-Carboline Alkaloids. National Center for Biotechnology Information. [Link]

  • Processes for production of indole compounds.
  • METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Liverpool John Moores University Research Online. [Link]

  • N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. National Science Foundation Public Access Repository. [Link]

  • Synthesis of (S)‐ 30(1H‐indol‐3‐yl) propan‐1‐ones 283 (a–r). ResearchGate. [Link]

  • Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. MDPI. [Link]

  • Enhancing CO2 hydrogenation via nitrogen-doped carbon nanospheres and in situ ruthenium nanoparticle synthesis. Royal Society of Chemistry. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • An efficient and practical synthesis of [2-¹¹C]indole via superfast nucleophilic [¹¹C]cyanation and RANEY® Nickel catalyzed reductive cyclization. Royal Society of Chemistry. [Link]

  • Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega. [Link]

  • Lecture Video Ch9 9 – Catalytic Hydrogenation. YouTube. [Link]

  • Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.). ResearchGate. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Center for Biotechnology Information. [Link]

  • raney nickel reductions-part i. Indian Academy of Sciences. [Link]

  • Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. PubMed. [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Center for Biotechnology Information. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • 24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • Bischler-Napieralski Reaction. YouTube. [Link]

  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. ScienceDirect. [Link]

  • Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. MDPI. [Link]

  • The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies. Royal Society of Chemistry. [Link]

  • Synthesis of novel tryptamine and β-carboline derivatives via palladium-catalyzed reaction of bromotryptamine with organic boronic acids. ResearchGate. [Link]

  • 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses. [Link]

Sources

Application Note: One-Pot Synthesis of N-Substituted Indoles via Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the One-Pot Synthesis of N-Substituted Indoles , focusing on two distinct "Michael Addition" paradigms:

  • The Construction Paradigm: Building the indole core via a cascade sequence initiated by an aza-Michael addition.[1]

  • The Functionalization Paradigm: A sequential one-pot formation and N-alkylation of the indole scaffold using Michael acceptors.

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, serving as the core for thousands of bioactive alkaloids and synthetic pharmaceuticals (e.g., Indomethacin, Ondansetron).[1] While C3-functionalization is electronically favorable, N-substitution often requires harsh conditions (strong bases like NaH) that are incompatible with sensitive functional groups.[1]

This guide presents two One-Pot Protocols that leverage the Michael Addition mechanism to bypass these limitations:

  • Protocol A (Ring Construction): An Iodine-mediated cascade starting with the aza-Michael addition of anilines to

    
    -ynones. This metal-free route constructs the indole ring and establishes the substitution pattern in a single step.
    
  • Protocol B (Sequential Functionalization): A "Pot-Economy" approach combining Fischer Indole Synthesis with a base-catalyzed aza-Michael addition to acrylates. This allows for the rapid generation of diverse N-functionalized libraries from simple hydrazines.

Mechanistic Pathways & Logic[1]

The success of these protocols relies on the dual reactivity of the nitrogen atom—first as a nucleophile in the Michael addition, and subsequently as a participant in the cyclization or stabilization of the aromatic system.[1]

Pathway A: The Iodine-Mediated Cascade (Ring Construction)

This method utilizes an initial aza-Michael addition of an aniline to an electron-deficient alkyne (


-ynone).[1] The resulting enaminone intermediate undergoes an iodine-promoted oxidative cyclization.
  • Step 1 (Aza-Michael): The aniline nitrogen attacks the

    
    -carbon of the ynone, forming a transient enaminone.
    
  • Step 2 (Iodination): Electrophilic iodination of the enaminone

    
    -carbon activates the system.[1]
    
  • Step 3 (Cyclization): Intramolecular attack by the aromatic ring (C-H functionalization) closes the ring.[1]

  • Step 4 (Aromatization): Elimination of HI yields the N-substituted indole.[1]

Pathway B: The Sequential Fischer-Michael (Functionalization)

This route decouples ring formation and functionalization but performs them in the same vessel to maximize efficiency.[1]

  • Step 1 (Fischer Indolization): Acid-catalyzed condensation of phenylhydrazine and ketone forms the indole core.[1]

  • Step 2 (pH Switch): Neutralization and addition of a mild base (e.g.,

    
     or TBAHS).[1]
    
  • Step 3 (Aza-Michael): The now-nucleophilic indole nitrogen attacks a Michael acceptor (e.g., methyl acrylate) to install the N-substituent.[1]

Visualizing the Pathways[1][2]

IndoleSynthesis Start Target: N-Substituted Indole PathA Method A: Ring Construction (Iodine-Mediated Cascade) Start->PathA PathB Method B: Sequential One-Pot (Fischer + Michael) Start->PathB Aniline Aniline + Ynone PathA->Aniline Enaminone Intermediate: Enaminone Aniline->Enaminone Aza-Michael Addition Cyclization I2-Mediated Cyclization Enaminone->Cyclization C-H Funct. ProductA 1,2,3-Substituted Indole Cyclization->ProductA Hydrazine Aryl Hydrazine + Ketone PathB->Hydrazine IndoleCore Intermediate: Indole Core Hydrazine->IndoleCore Acid Cat. MichaelAdd Add Acrylate + Base IndoleCore->MichaelAdd pH Switch ProductB N-Alkyl Indole MichaelAdd->ProductB N-Alkylation

Figure 1: Decision tree and mechanistic flow for One-Pot N-Substituted Indole Synthesis. Method A builds the ring via Michael addition; Method B functionalizes the ring via Michael addition.

Experimental Protocols

Protocol A: Metal-Free Iodine-Mediated Cascade

Best for: Constructing polysubstituted indoles from open-chain precursors without transition metals. Source Grounding: Based on methodologies developed by Wang et al. and recent iodine-mediated cyclization reviews [1, 2].[1]

Reagents & Equipment[1][2][3][4]
  • Substrates: N-Alkyl Aniline (1.0 equiv),

    
    -Ynone (1.0 equiv).[1]
    
  • Mediator: Molecular Iodine (

    
    , 0.5 – 1.0 equiv).[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide).[1]

  • Additives: TBHP (tert-Butyl hydroperoxide) can be used as an oxidant to regenerate iodine if catalytic amounts are desired.[1]

Step-by-Step Procedure
  • Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add the aniline (0.5 mmol) and the

    
    -ynone (0.5 mmol).
    
  • Solvation: Add DMSO (2.0 mL). Note: DMSO is critical as it acts as both solvent and mild oxidant in iodine manifolds.[1]

  • Michael Addition (In-situ): Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: TLC should show consumption of starting materials and formation of the enaminone intermediate (often a yellow/orange spot).[1]

  • Cyclization: Add molecular Iodine (

    
    , 0.5 mmol).
    
  • Heating: Seal the vial and heat to 100 °C for 2–4 hours.

    • Observation: The reaction mixture typically darkens.[1]

  • Quench: Cool to RT. Add saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow/clear).[1]
    
  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Typical Yields

Substrate (Aniline) Substrate (Ynone) Product Yield (%)
N-Methylaniline 1,3-Diphenylprop-2-yn-1-one 1-Methyl-2-benzoyl-3-phenylindole 82%

| Aniline (NH2) | 1-Phenylbut-2-yn-1-one | 2-Benzoyl-3-methylindole | 75% |

Protocol B: Sequential Fischer-Michael One-Pot

Best for: Rapid library generation of N-functionalized indoles (e.g., N-propanoates) from cheap hydrazines. Source Grounding: Adapts the "pot-economy" principles of Fischer synthesis followed by base-catalyzed Michael addition [3, 4].

Reagents & Equipment[1][2][3][4]
  • Step 1: Phenylhydrazine (1.0 equiv), Ketone (1.0 equiv), 4%

    
     (aq) or Acetic Acid.[1]
    
  • Step 2: Michael Acceptor (e.g., Methyl Acrylate, Acrylonitrile, 1.2 equiv).[1]

  • Base:

    
     (Cesium Carbonate) or TBAHS (Phase Transfer Catalyst).[1]
    
  • Solvent: Ethanol or Toluene.[1]

Step-by-Step Procedure
  • Indole Formation:

    • Mix Phenylhydrazine (1.0 mmol) and Ketone (e.g., Cyclohexanone, 1.0 mmol) in Ethanol (3 mL).

    • Add catalytic

      
       (5 drops).[1]
      
    • Reflux at 80 °C for 1–2 hours.

    • Checkpoint: Confirm hydrazone formation and subsequent indolization by TLC.[1]

  • pH Adjustment (The "One-Pot" Switch):

    • Cool the mixture to RT.

    • Do NOT isolate the indole.[1]

    • Add

      
       (2.0 equiv) to neutralize the acid and create basic conditions.[1] Stir for 10 mins.
      
  • Michael Addition:

    • Add Methyl Acrylate (1.5 mmol) dropwise.[1]

    • Heat the mixture to 50–60 °C for 3–6 hours.

    • Mechanism:[1][5][6][7] The base deprotonates the indole N-H (pKa ~16), generating the indolyl anion which attacks the acrylate.[1]

  • Workup:

    • Evaporate Ethanol.[1]

    • Redissolve residue in EtOAc/Water.[1] Separation layers.[1]

    • Purify via chromatography.[1]

Troubleshooting Table

Issue Probable Cause Solution
Low Yield in Step 2 Incomplete deprotonation Use a stronger base (KOH) or add a Phase Transfer Catalyst (TBAHS).

| C3-Alkylation | Competition with C3 nucleophilicity | Ensure the C3 position is blocked (using disubstituted ketones) or use soft bases (


) which favor N-alkylation over C-alkylation in Michael additions.[1] |
| Polymerization  | Acrylate polymerization | Add a radical inhibitor (hydroquinone) if running large scale.[1] |

Critical Analysis & Advantages

Why Michael Addition?

Using Michael acceptors (acrylates, acrylonitrile, nitroolefins) for N-substitution is superior to traditional alkyl halides (


) for several reasons:
  • Atom Economy: No halide waste is generated.[1]

  • Selectivity: Michael additions can be tuned to be highly regioselective for Nitrogen over Carbon (C3) by modulating the "hardness" of the base.[1] Hard bases (alkoxides) favor N-alkylation; Lewis acids often favor C3-alkylation [4].

  • Functional Group Tolerance: Avoids the use of pyrophoric bases like NaH.[1]

Comparison of Methods
FeatureProtocol A (Cascade)Protocol B (Sequential)
Starting Materials Anilines + YnonesHydrazines + Ketones + Acrylates
Complexity High (Forms ring + subst.)[1]Medium (Forms ring, then subst.)[1][7]
Conditions Oxidative (

, DMSO)
Acidic then Basic
Atom Economy ExcellentGood
Primary Utility Novel Scaffold DesignLibrary Expansion / Derivatization

References

  • Gao, W.-C., et al.

    
    -Ynones through an Iodine-Mediated Transition-Metal-Free Tandem aza-Michael addition/C-H Functionalization." ResearchGate, 2025.[1] 
    
  • Kaur, N. "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines." MDPI, 2025.[1]

  • Liu, X., et al. "An efficient and clean Michael addition of indoles to electron-deficient olefins under solvent- and catalyst-free condition."[1] Journal of Heterocyclic Chemistry, 2011.[1]

  • Abdollahi-Alibeik, M., et al. "Michael addition of indole to nitroolefins catalyzed by Feist's acid."[1][8] ResearchGate, 2025.[1]

  • Reddy, V. K., et al. "Copper-Catalyzed Synthesis of N-alkylated 2-(4-substituted-1H-1,2,3-triazol-1-yl)-1H-indole-3-carbaldehyde." ACS Publications, 2018.[1] [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Indole N-Alkylation (Aza-Michael Addition)

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

The reaction between indole and acrylonitrile is a classic Aza-Michael addition . While conceptually simple, this reaction often frustrates researchers due to three competing pathways:

  • N1-Alkylation (Desired): Attack by the deprotonated indole nitrogen.[1]

  • C3-Alkylation (Side Reaction): Attack by the C3-carbon (enamine character), often favored under neutral/acidic conditions or specific metal catalysis.[1]

  • Polymerization (Failure Mode): Anionic or radical polymerization of acrylonitrile, leading to viscous tars and low yields.[1]

To achieve high yields (>90%), you must shift the equilibrium toward the N-adduct while suppressing polymerization and C3-selectivity.[1] The protocols below prioritize base-mediated activation , which increases the nucleophilicity of the nitrogen atom (


) relative to the C3 position.[1]

Critical Parameter Troubleshooting

Issue 1: "My reaction mixture turned into a solid/viscous yellow gel."

Diagnosis: Uncontrolled polymerization of acrylonitrile.[1][2] Root Cause: Acrylonitrile is highly susceptible to anionic polymerization initiated by the same bases used to catalyze the Michael addition.[1] Corrective Actions:

  • Dilution is Key: Do not run this reaction neat. Use Acetonitrile (MeCN) or DMF/DMSO at 0.5M – 1.0M concentration.[1]

  • Dropwise Addition: Add acrylonitrile slowly to the indole/base mixture.[1] Never add the base to a pool of acrylonitrile.[1]

  • Inhibitors: Ensure your acrylonitrile contains a stabilizer (e.g., 35-45 ppm hydroquinone monomethyl ether - MEHQ).[1] If you distilled it recently to remove the inhibitor, add 1% hydroquinone back if polymerization persists.[1]

  • Temperature Control: Keep the reaction between 25°C and 50°C. Higher temperatures (>80°C) exponentially increase polymerization rates.

Issue 2: "I am seeing significant C3-alkylated byproducts (3-(2-cyanoethyl)indole)."

Diagnosis: Regioselectivity failure.[1] Root Cause: The indole C3 position is naturally nucleophilic (soft nucleophile).[1] N-alkylation requires the formation of the harder indolyl anion. Corrective Actions:

  • Increase Base Strength: Switch from weak bases (carbonates) to stronger organic bases like DBU or TBD , or hydroxides (KOH/NaOH) in aprotic polar solvents.[1] You must deprotonate the N-H to direct reactivity there.[1]

  • Solvent Switch: Use aprotic polar solvents (DMSO, DMF, MeCN).[1] These solvate the cation (e.g., K+), leaving the indolyl anion "naked" and highly reactive at the nitrogen.[1] Avoid acidic solvents or Lewis acids, which exclusively favor C3.[1]

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Equilibrium limitation (Retro-Michael).[1] Root Cause: The Michael addition is reversible.[1] Corrective Actions:

  • Excess Reagent: Use 1.2 to 1.5 equivalents of acrylonitrile to push the equilibrium (Le Chatelier’s principle).

  • Catalyst Load: Increase DBU loading to 10-20 mol%.

  • Time: Allow reaction times of 12–24 hours at moderate temperature (40°C).

Validated Experimental Protocols

Protocol A: The "Gold Standard" (DBU-Catalyzed)

Best for: High value substrates, small-to-medium scale, high purity requirements.[1]

Rationale: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a strong, non-nucleophilic base that effectively deprotonates indole in acetonitrile, favoring N-alkylation with minimal polymerization side products.[1]

  • Setup: Charge a round-bottom flask with Indole (1.0 equiv) and Acetonitrile (MeCN, reagent grade) to a concentration of 1.0 M.[1]

  • Catalyst: Add DBU (0.5 equiv) . Stir for 10 minutes at room temperature.

  • Addition: Add Acrylonitrile (1.5 equiv) dropwise over 15 minutes.

    • Note: Slight exotherm may occur.[1]

  • Reaction: Heat to 50°C and stir for 12–16 hours.

  • Workup: Evaporate MeCN under reduced pressure. Dissolve residue in EtOAc, wash with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Usually not required.[1] If necessary, flash chromatography (Hexane/EtOAc).[1]

Protocol B: The "Green" Scale-Up (Aqueous Micellar)

Best for: Large scale, environmental compliance, cost reduction.[1]

Rationale: Using water with a surfactant (CTAB) creates hydrophobic micelles where the organic reactants concentrate. The high local concentration accelerates the rate, while the aqueous phase acts as a heat sink to prevent runaway polymerization.[1]

  • Setup: Suspend Indole (1.0 equiv) in Water (concentration 0.5 M).

  • Additives: Add NaOH (0.2 equiv) and CTAB (Cetyltrimethylammonium bromide, 5 mol%) .

  • Reaction: Add Acrylonitrile (1.2 equiv) in one portion.

  • Conditions: Stir vigorously at 30–40°C for 6–12 hours. The mixture will likely form an emulsion or suspension.[1]

  • Workup: The product often precipitates as a solid.[1] Filter and wash with water.[1] If oil forms, extract with minimal Ethyl Acetate.[1]

Comparative Data: Catalyst Efficiency

CatalystSolventTemp (°C)Time (h)Yield (N-isomer)Selectivity (N:C3)Notes
DBU (0.5 eq) MeCN501296% >99:1Cleanest profile; easy workup.
KOH (1.0 eq) DMSO25492%>99:1Fast, but DMSO removal is tedious.[1]
NaOH (0.2 eq) Water/CTAB401088%95:5Green method; product precipitates.[1]
Cu(OTf)₂ Toluene8024<10%5:95Avoid: Favors C3 alkylation.[1]
None MeCN8048<5%N/AReaction does not proceed without base.[1]

Mechanism Visualization

The diagram below illustrates the divergent pathways. Note how the Base is the critical control point (CCP) that forces the Indole into the N-reactive Anion pathway, bypassing the neutral C3-reactive pathway.[1]

IndoleReaction Indole Indole (Neutral) Anion Indolyl Anion (Nu- at Nitrogen) Indole->Anion Deprotonation (Fast w/ Base) TransitionC C3-Attack (Friedel-Crafts type) Indole->TransitionC Acid/Neutral Cond. (Slow) Base Base Catalyst (DBU/NaOH) Polymer FAILURE: Polyacrylonitrile Base->Polymer Initiates Anionic Polymerization (If Temp/Conc too high) TransitionN Aza-Michael Transition State Anion->TransitionN + Acrylonitrile Acrylo Acrylonitrile Acrylo->Polymer Excess Heat ProdN PRODUCT: N-Alkylated Indole (High Yield) TransitionN->ProdN Protonation ProdC SIDE PRODUCT: C3-Alkylated Indole TransitionC->ProdC Re-aromatization

Figure 1: Reaction network showing the Base-mediated dominance of the N-alkylation pathway (Green) versus C3-alkylation (Red) and Polymerization (Grey).[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use NaH (Sodium Hydride) for this reaction? A: Yes, NaH is very effective at generating the indolyl anion.[1] However, it is often "overkill."[1] It requires anhydrous DMF/THF and generates H₂ gas.[1] DBU or KOH are operationally simpler and sufficiently strong (


 of protonated DBU is ~12 in water, but much higher in MeCN, sufficient to deprotonate Indole).[1]

Q: My product is an oil that won't crystallize. How do I purify it? A: The N-(2-cyanoethyl)indole is often a low-melting solid or oil.[1] If simple extraction doesn't yield purity, use a short silica plug.[1] Elute with 10% EtOAc in Hexanes.[1] The N-alkylated product is usually less polar than the starting indole.[1]

Q: Why do you recommend Acetonitrile (MeCN) as the solvent? A: MeCN is polar aprotic, which supports the ionic intermediate, but it has a low boiling point (82°C) for easy removal.[1] More importantly, DBU/MeCN is a proven system for minimizing polymerization compared to THF.[1]

References

  • Mechanism & Selectivity: Smith, M. B.[1] (2020).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley.[1] (General reference for Michael Addition mechanisms and Hard-Soft Acid-Base theory regarding Indole N vs C attack).

  • DBU Catalysis: Ye, S., et al.[1][4] (2005).[1] "N-alkylation of indole derivatives." US Patent 7,067,676.[1] (Demonstrates DBU superiority over other bases for N-alkylation).[1]

  • Green Chemistry Protocol: Wang, Z., et al.[1] (2011).[1][5] "Michael addition of indoles to acrylonitrile in water."[1] Green Chemistry. (Establishes aqueous/micellar viability).

  • Polymerization Control: BenchChem Technical Guides. (2025).[1][5][6][7] "Preventing polymerization of acrylonitrile derivatives during reaction."

  • C3 vs N Selectivity: Srivastava, A., & Kundu, B.[1][8] (2022).[1][7][9] "Regio-Selective C3- and N-Alkylation of Indolines." Journal of Organic Chemistry. (Discusses the specific conditions required to flip selectivity to C3, validating that base is required for N-selectivity).

Sources

Technical Support Center: Purification of 1H-Indole-1-propiononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The synthesis of 1H-Indole-1-propiononitrile (CAS: 15410-36-3) typically involves the Michael addition of indole to acrylonitrile using a basic catalyst (e.g., Triton B, KOH, or NaOMe).

A persistent challenge in this synthesis is the complete removal of the starting material, Indole . Both the product and Indole are organic-soluble, making simple aqueous extraction insufficient. Furthermore, Indole is a weak acid (pKa ~16.2) and cannot be removed by standard bicarbonate or dilute hydroxide washes without risking the hydrolysis of the nitrile group on your product.

This guide details three field-proven protocols to isolate your product, ranked by scale and efficiency.

Diagnostic & Triage

Before attempting purification, confirm the presence of Indole and the state of your product.

Q: How do I definitively detect trace Indole in my crude mixture? A: Thin Layer Chromatography (TLC) with specific staining is the most rapid diagnostic.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes:Ethyl Acetate (8:2 or 7:3).

  • Visualization:

    • UV (254 nm): Both compounds absorb. Indole typically has a higher

      
       (runs faster) than the more polar nitrile product.
      
    • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde): This is the critical differentiator.

      • Indole: Turns bright pink/magenta upon heating.

      • N-Substituted Indole (Product): Will typically show a faint color or no reaction (N-alkylation blocks the mechanism of Ehrlich's reaction which often requires the free N-H or C-2/C-3 reactivity, though C-3 is free, the N-substitution affects kinetics). Note: Unreacted Indole will be the most vibrant spot.

Decision Matrix (Workflow)

Use the following logic flow to select the correct purification method for your scale.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid Crystallizes IsOil Viscous Oil CheckState->IsOil Remains Oil Sublimation Method A: Vacuum Sublimation (Best for Purity) IsSolid->Sublimation Indole is Volatile ScaleCheck Scale? IsOil->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale Column Method B: Flash Chromatography (Standard) SmallScale->Column Distillation Method C: Kugelrohr / Vac Distillation (Best for Bulk Oil) LargeScale->Distillation

Figure 1: Decision matrix for selecting the optimal purification strategy based on physical state and scale.

Technical Protocols

Method A: Vacuum Sublimation (The "Gentle" Trick)

Best for: Solids or semi-solids where Indole is the minor impurity (<10%).

Mechanism: Indole has a high vapor pressure and sublimes easily at moderate temperatures (80–100°C @ 760 mmHg, much lower under vacuum). The N-alkylated nitrile product has a significantly higher molecular weight and boiling point.

Protocol:

  • Place the crude solid in a round-bottom flask or a sublimation apparatus.

  • Connect to a high-vacuum manifold (< 1 mmHg is ideal).

  • Immerse the flask in an oil bath heated to 40–50°C .

  • Observation: Indole will sublime and collect on the cool upper neck of the flask or the cold finger. The product will remain at the bottom.

  • Validation: Periodically wipe the neck/cold finger and check the residue by TLC (Ehrlich's test). Continue until no pink spot appears.

Method B: Flash Column Chromatography

Best for: Oils, small scales (<5g), or complex mixtures.

Stationary Phase: Silica Gel (230–400 mesh). Solvent System: Hexanes / Ethyl Acetate.

Step-by-Step:

  • TLC Optimization: Run a test plate in 80:20 Hex:EtOAc .

    • Expected

      
       Indole: ~0.6 – 0.7 (Less polar).
      
    • Expected

      
       Product: ~0.3 – 0.4 (More polar due to nitrile).
      
  • Loading: Dissolve crude oil in a minimum amount of Dichloromethane (DCM) or Toluene. Avoid loading with EtOAc as it broadens bands.

  • Elution Gradient:

    • Start with 100% Hexanes (1 CV - Column Volume) to flush non-polar impurities.

    • Gradient to 90:10 Hex:EtOAc to elute Indole.

    • Gradient to 70:30 Hex:EtOAc to elute the Product.

  • Fraction Collection: Spot fractions. Combine those that are UV active but Ehrlich-negative (or do not turn pink).

Method C: Vacuum Distillation (Kugelrohr)

Best for: Large scale (>10g) oils.

Mechanism: Exploits the boiling point differential.[1]

  • Indole BP: 253°C (atm) / ~120°C (10 mmHg).

  • Product BP: >300°C (atm) / Likely >180°C (high vacuum).

Protocol:

  • Use a Kugelrohr or Short-Path distillation setup.

  • Apply high vacuum (< 0.5 mmHg).

  • Forerun (Impurity Removal): Slowly ramp temperature to 60–80°C . Indole will distill over as a white solid/oil.

  • Product Fraction: Change the receiving flask. Increase temperature to 140–160°C (dependent on vacuum quality) to distill the nitrile product.

    • Caution: Do not overheat (>200°C) to prevent polymerization of the nitrile.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Product is solidifying in the column. Solubility mismatch.The product is likely a solid. Switch to Method A (Sublimation) or recrystallize from Ethanol/Water.
Indole and Product co-elute on TLC. Solvent too polar.Reduce Ethyl Acetate content. Try 95:5 Hex:EtOAc or switch to Toluene:Ethyl Acetate (9:1) for better selectivity.
Yield is >100% after drying. Trapped solvent or Indole.Run NMR. If Indole peaks (multiplets @ 6.5–7.7 ppm) are present, perform high-vac stripping at 50°C overnight.
Product turned dark red/brown. Oxidation/Polymerization.Indoles are light/air sensitive. Store under Nitrogen/Argon in the dark. Filter through a small pad of silica to remove color bodies.

References

  • Synthesis & Cyanoethylation: Basanagouda, M., et al. "Synthesis of indole-N-propionitrile... derivatives of potential biological activity."[2][3][4] Journal of Chemical Sciences. Found via .

  • General Indole Purification: "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization."[5] MDPI Separations. Available at .

  • Physical Properties (Indole): NIST Chemistry WebBook, SRD 69. "Indole."[3][5][6][7][8][9] Available at .

  • Distillation Techniques: "Purification: Distillation at Reduced Pressures." University of Rochester, Dept of Chemistry. Available at .

Sources

Validation & Comparative

Technical Analysis: FTIR Characteristic Peaks for Nitrile Group in 1-Indolepropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Indolepropionitrile (3-(1H-indol-1-yl)propanenitrile) is a critical intermediate in the synthesis of indole-based therapeutics.[1] Its structural distinctiveness lies in the N1-substitution of the indole ring with a cyanoethyl group.[1]

For researchers and drug developers, the accurate characterization of the nitrile (


) moiety is a primary Critical Quality Attribute (CQA). This guide provides a comparative technical analysis of detecting this functional group using Fourier Transform Infrared Spectroscopy (FTIR), contrasted against conjugated analogs and orthogonal techniques like Raman spectroscopy.[1]
Key Technical Insight

The nitrile group in 1-indolepropionitrile is non-conjugated (separated from the aromatic system by an ethylene spacer).[1] Consequently, its vibrational frequency is distinct from aromatic nitriles (e.g., indole-3-carbonitrile), appearing at a higher wavenumber (~2240–2260 cm⁻¹ ).[1]

Fundamental Principles of Nitrile Detection

The Vibrational Physics

The nitrile group exhibits a strong dipole change upon stretching, making it IR-active.[1][2] However, the exact position of the peak depends heavily on the electronic environment.[1]

  • Aliphatic Nitriles (Target: 1-Indolepropionitrile): The cyano group is attached to a saturated carbon (

    
    ).[1] The lack of resonance delocalization results in a "stiffer" triple bond, absorbing at higher energy (2240–2260 cm⁻¹ ).
    
  • Aromatic/Conjugated Nitriles (Alternative: Indole-3-carbonitrile): When the cyano group is directly attached to the indole ring,

    
    -electron conjugation weakens the bond order of the 
    
    
    
    , shifting the absorption to a lower frequency (2215–2230 cm⁻¹ ).[1]
Comparative Spectral Data Table

The following table summarizes the expected shifts, allowing for rapid discrimination between the target product, impurities, and structural isomers.[1]

CompoundStructure TypeNitrile EnvironmentCharacteristic Peak (cm⁻¹)Intensity
1-Indolepropionitrile Target Product Aliphatic (Non-conjugated) 2245 – 2255 Medium-Strong
Indole-3-carbonitrileStructural IsomerAromatic (Conjugated)2215 – 2230Strong
AcrylonitrileStarting MaterialVinyl (Conjugated)~2230Medium
IndoleRaw MaterialNoneN/A (No Peak)N/A

Experimental Protocol: Reliable Detection Workflow

Sample Preparation Strategy

To ensure high "Trustworthiness" in your data, the sampling method must minimize atmospheric interference (specifically


, which absorbs near 2350 cm⁻¹).[1]
  • Preferred Method: Attenuated Total Reflectance (ATR)

    • Crystal: Diamond or ZnSe.[1]

    • Rationale: 1-indolepropionitrile is typically an oil or low-melting solid.[1] ATR requires no dilution (unlike KBr pellets), preventing moisture absorption which can broaden peaks.[1]

    • Protocol: Place ~10 mg of sample directly on the crystal. Apply high pressure to ensure contact.[1]

  • Alternative Method: Transmission (Liquid Cell)

    • Solvent: Chloroform (

      
      ) or DCM.[1] Avoid acetonitrile (self-absorbing).[1]
      
    • Pathlength: 0.1 mm CaF₂ windows.

Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving side peaks).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Fresh air background is critical to subtract the

    
     doublet (2360/2340 cm⁻¹) which sits dangerously close to the nitrile region.
    

Visualizing the Logic: Identification & Troubleshooting

The following diagrams illustrate the decision-making process for validating the synthesis of 1-indolepropionitrile from indole and acrylonitrile.

Synthesis & Analysis Workflow

This workflow describes the Michael addition synthesis and the subsequent checkpoints for purity.

SynthesisWorkflow Start Raw Materials: Indole + Acrylonitrile Reaction Michael Addition (Base Catalyzed) Start->Reaction Crude Crude Product (Mixture) Reaction->Crude Purification Purification (Column/Crystallization) Crude->Purification FTIR FTIR Analysis (ATR Mode) Purification->FTIR Decision Peak Check: 2245-2255 cm⁻¹? FTIR->Decision Pass Confirmed: 1-Indolepropionitrile Decision->Pass Yes Fail Check Impurities: 2230 cm⁻¹ (Acrylonitrile) 3400 cm⁻¹ (NH Indole) Decision->Fail No/Shifted

Caption: Figure 1: Process flow for the synthesis and spectroscopic validation of 1-indolepropionitrile.

Spectral Logic Tree

Use this logic tree to interpret the specific wavenumber observed in the 2200–2300 cm⁻¹ region.

SpectralLogic Input Observed Peak in 2200-2300 cm⁻¹ Region CheckPos Determine Wavenumber Input->CheckPos HighFreq > 2260 cm⁻¹ CheckPos->HighFreq TargetRange 2240 - 2260 cm⁻¹ CheckPos->TargetRange LowFreq 2210 - 2230 cm⁻¹ CheckPos->LowFreq CO2 ~2350 cm⁻¹ (Doublet) CheckPos->CO2 ResultIso Isocyanate/Other (Impurity) HighFreq->ResultIso ResultTarget Aliphatic Nitrile (1-Indolepropionitrile) TargetRange->ResultTarget ResultConj Conjugated Nitrile (Isomer/Byproduct) LowFreq->ResultConj ResultAir Atmospheric CO2 (Purge Instrument) CO2->ResultAir

Caption: Figure 2: Diagnostic logic for assigning nitrile peaks and ruling out common interferences.

Comparative Analysis: FTIR vs. Raman[3][4][5]

While FTIR is the standard for routine ID, Raman Spectroscopy offers superior sensitivity for the nitrile bond due to its high polarizability.[1]

FeatureFTIR (Infrared)Raman Spectroscopy
Physical Principle Dipole Moment ChangePolarizability Change
Nitrile Signal Moderate IntensityVery Strong / Distinct
Water Interference High (OH peaks mask regions)Low (Ideal for aqueous reaction monitoring)
Glass Containers Opaque to IR (Requires windows)Transparent (Measure directly in vial)
Recommendation Best for QC/Purity Assay Best for In-situ Reaction Monitoring

Expert Tip: If the FTIR spectrum is ambiguous due to baseline noise or weak signal, cross-validate with Raman. The nitrile peak in Raman will be the dominant feature in the 2250 cm⁻¹ region, confirming the presence of the group unequivocally.[1]

References

  • Spectroscopy Online. (2019).[1] Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubMed. (2023).[1] Indole-Acrylonitrile Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (2018).[1] Solvent Sensitivity of the -C≡N Group: A Raman Spectroscopic Study. Retrieved from [Link]

Sources

Structural Elucidation of 1-(2-cyanoethyl)indole: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Value of N-Cyanoethylation

1-(2-cyanoethyl)indole (


, MW: 170.21) acts as a critical synthon in the synthesis of tryptamine-based therapeutics and protein kinase C inhibitors. In mass spectrometry (MS), its fragmentation behavior is distinct from simple N-alkyl indoles due to the lability of the cyanoethyl group.

This guide provides a comparative analysis of the fragmentation patterns of 1-(2-cyanoethyl)indole against its structural precursors and analogs. By understanding the specific Retro-Michael decomposition pathway unique to this compound, researchers can distinguish it from impurities like unreacted indole or N-methylated byproducts during quality control (QC) and metabolite identification.

Comparative Analysis: Spectral Fingerprints

To objectively evaluate the fragmentation performance, we compare 1-(2-cyanoethyl)indole against two standard alternatives often present in the same synthetic matrix: Indole (the starting material) and 1-Methylindole (a common N-alkyl analog).

Table 1: Comparative Fragment Ion Abundance (EI, 70 eV)
Feature1-(2-cyanoethyl)indole Indole (Reference) 1-Methylindole (Analog)
Molecular Weight 170.21 Da117.15 Da131.18 Da
Parent Ion (

)

170
(Medium Intensity)

117
(Base Peak, 100%)

131
(Base Peak, 100%)
Base Peak

117
(Indole radical cation)

117

131
Diagnostic Loss

(Loss of Acrylonitrile)

(Loss of HCN)

(Loss of Methyl)
Secondary Fragment

90 (Pyrrolo-ring cleavage)

90

103
Mechanism Type Retro-Michael DecompositionRing Contraction

-Cleavage / Ring Expansion
Key Differentiators
  • The "Phantom" Base Peak: Unlike 1-Methylindole, where the parent ion (

    
     131) is the most stable species, 1-(2-cyanoethyl)indole often displays 
    
    
    
    117 as the base peak in Electron Ionization (EI). This is due to the energetically favorable loss of the neutral acrylonitrile molecule (
    
    
    ).
  • Nitrile Signature: The presence of the cyanoethyl group may occasionally yield low-mass ions at

    
     40 (
    
    
    
    ) or
    
    
    54 (
    
    
    ), though these are often obscured by the aromatic core fragments.

Mechanistic Deep Dive: The Retro-Michael Pathway

The defining feature of 1-(2-cyanoethyl)indole fragmentation is the reversal of its synthesis. The compound is typically made via a Michael addition of indole to acrylonitrile. Under the high-energy conditions of EI (70 eV), this reaction reverses.

Primary Pathway (EI)
  • Ionization: Removal of an electron from the indole nitrogen lone pair yields the radical cation

    
     (
    
    
    
    170).
  • Rearrangement: The

    
    -hydrogen on the ethyl chain is not available for McLafferty rearrangement in the standard sense. Instead, the bond between the indole Nitrogen and the alkyl carbon weakens.
    
  • Cleavage: A heterolytic or homolytic cleavage occurs, expelling neutral acrylonitrile (Mass 53).

  • Result: Formation of the stable Indole radical cation (

    
     117).
    
Secondary Pathway (ESI-CID)

In Electrospray Ionization (ESI), the mechanism shifts from radical-driven to charge-driven.

  • Protonation: Occurs on the Nitrile Nitrogen or Indole C3, giving

    
     (
    
    
    
    171).
  • CID Fragmentation: Collision Induced Dissociation forces the loss of the cyanoethyl group, often observing

    
     118 (Protonated Indole) rather than the radical cation.
    
Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Ion (M+.) m/z 170 TS Transition State (N-C Bond Weakening) Parent->TS EI (70 eV) Fragment1 Indole Radical Cation m/z 117 (Base Peak) TS->Fragment1 Retro-Michael Cleavage Neutral Neutral Loss Acrylonitrile (53 Da) TS->Neutral Expelled Fragment2 Quinolinium-like Ion m/z 90 Fragment1->Fragment2 -HCN (27 Da) Ring Contraction

Figure 1: The dominant Retro-Michael fragmentation pathway of 1-(2-cyanoethyl)indole under Electron Ionization.

Experimental Protocols

To replicate these results or validate the purity of your 1-(2-cyanoethyl)indole sample, follow these self-validating protocols.

Protocol A: GC-MS (Structural Confirmation)

Best for: Confirming the Retro-Michael pathway and assessing raw material purity.

  • Sample Prep: Dissolve 1 mg of 1-(2-cyanoethyl)indole in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Inlet Conditions: Splitless injection at 250°C. High temperature ensures volatilization but beware of thermal degradation (which mimics the MS fragmentation).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Oven Program: Hold 60°C for 1 min

    
     Ramp 20°C/min to 300°C 
    
    
    
    Hold 3 min.
  • MS Source: Electron Ionization (EI) at 70 eV. Scan range

    
     40–350.
    
  • Validation Check: Look for the co-elution of the parent ion (

    
     170) and the base peak (
    
    
    
    117). If you only see 117 and no 170, your injector temperature is too high, causing thermal decomposition before ionization.
Protocol B: LC-MS/MS (Trace Analysis)

Best for: Pharmacokinetic studies or detecting the compound in biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm particle size.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of cyanoethyl group + H transfer).
      
    • Qualifier:

      
       (Loss of HCN from nitrile end, less common but specific).
      
Workflow Diagram

ExperimentalWorkflow cluster_GC Pathway A: GC-MS (Hard Ionization) cluster_LC Pathway B: LC-MS (Soft Ionization) Sample Sample: 1-(2-cyanoethyl)indole GC Gas Chromatography (Rxi-5Sil MS) Sample->GC LC Liquid Chromatography (C18 Column) Sample->LC EI EI Source (70 eV) Radical Formation GC->EI Spec1 Spectrum: m/z 170 & 117 EI->Spec1 ESI ESI Source (+ve) Protonation [M+H]+ LC->ESI CID Collision Cell (CID Fragmentation) ESI->CID Spec2 Spectrum: m/z 171 -> 118 CID->Spec2

Figure 2: Dual-stream workflow for structural confirmation (GC-MS) vs. biological quantification (LC-MS).

References

  • NIST Mass Spectrometry Data Center. Indole - Electron Ionization Mass Spectrum.[1] National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amines and Aromatics). (Mechanisms for alpha-cleavage and aromatic stability).[5][6][7] Available at: [Link]

  • ResearchGate. Fragmentation of N-substituted Indoles. (Specific discussion on N-dealkylation mechanisms in mass spectrometry). Available at: [Link]

Sources

A Comparative Guide to Base Catalysts for Indole Cyanoethylation: Sodium Hydride vs. Potassium Hydroxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-cyanoethylation of indole is a fundamental transformation in organic synthesis, providing a versatile building block for the elaboration of more complex molecules, including pharmaceuticals and functional materials. The selection of an appropriate base catalyst is critical to the success of this reaction, directly impacting yield, reaction kinetics, and operational safety. This guide provides an in-depth technical comparison of two commonly employed strong bases, Sodium Hydride (NaH) and Potassium Hydroxide (KOH), for the cyanoethylation of indole.

At a Glance: Key Performance Metrics

ParameterSodium Hydride (NaH)Potassium Hydroxide (KOH)
Typical Yield High to ExcellentGood to High
Reaction Conditions Anhydrous, inert atmosphereAnhydrous or aqueous conditions possible
Solvent Aprotic (e.g., DMF, THF, HMPA)Aprotic (e.g., DMF, Acetone) or Protic
Temperature Typically 0 °C to room temperatureRoom temperature to elevated temperatures
Safety Pyrophoric, water-reactiveCorrosive, less reactive than NaH
Handling Requires specialized techniquesStandard laboratory procedures

The Underpinning Chemistry: Mechanism of Indole Cyanoethylation

The N-cyanoethylation of indole is a nucleophilic addition reaction, specifically a Michael addition. The reaction proceeds via the deprotonation of the indole nitrogen by a strong base to form the indolide anion. This highly nucleophilic anion then attacks the electron-deficient β-carbon of acrylonitrile, followed by protonation to yield the desired N-cyanoethylated indole.

graph "Indole Cyanoethylation Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Indole [label="Indole"]; Base [label="Base (B:)"]; Indolide [label="Indolide Anion"]; Acrylonitrile [label="Acrylonitrile"]; Intermediate [label="Intermediate Anion"]; Product [label="N-Cyanoethylated Indole"]; HB [label="HB+"];

Indole -> Indolide [label="Deprotonation"]; Base -> Indolide; Indolide -> Intermediate [label="Nucleophilic Attack"]; Acrylonitrile -> Intermediate; Intermediate -> Product [label="Protonation"]; HB -> Product; }

Caption: Generalized mechanism of base-catalyzed indole cyanoethylation.

In Focus: Sodium Hydride (NaH) as the Base Catalyst

Sodium hydride is a powerful, non-nucleophilic base widely used in organic synthesis for deprotonation reactions. Its high reactivity makes it a very effective catalyst for the N-alkylation of indoles.

Mechanistic Considerations with NaH

Due to its high basicity, NaH readily and irreversibly deprotonates the indole N-H, generating the indolide anion in high concentration. This drives the equilibrium of the first step of the reaction firmly to the right, leading to a high rate of cyanoethylation. The reaction is typically performed in anhydrous aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to prevent the violent reaction of NaH with water.

Experimental Protocol: N-Alkylation of Indole using NaH

Procedure for N-Benzylation of Indole with NaH:

  • A solution of indole (0.0200 mole) in hexamethylphosphoric triamide (HMPA, 15 ml) is prepared in a three-necked flask under an argon atmosphere.

  • The flask is cooled to 0°C using an ice bath.

  • Sodium hydride (0.022 mole) is added to the stirred solution over 10 minutes.

  • The resulting slurry is stirred for 5 hours at room temperature to ensure complete formation of the indolide anion.

  • The mixture is cooled back to 0°C, and benzyl chloride (0.0200 mole) is added rapidly.

  • The reaction is stirred overnight, allowing the temperature to gradually rise to room temperature.

  • The reaction is quenched with water and the product is extracted with diethyl ether.

  • The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification by distillation and recrystallization affords 1-benzylindole in 87-93% yield.[1]

This protocol highlights the need for stringent anhydrous and inert atmosphere conditions when working with NaH.

Advantages of NaH:
  • High Reactivity: Leads to fast and complete deprotonation of indole, often resulting in high yields.

  • Non-nucleophilic: Avoids competing nucleophilic addition to the electrophile.

Disadvantages of NaH:
  • Hazardous: NaH is pyrophoric and reacts violently with water, releasing flammable hydrogen gas. It requires careful handling in an inert atmosphere.

  • Strictly Anhydrous Conditions: The reaction must be carried out in dry solvents, which adds to the experimental setup and cost.

In Focus: Potassium Hydroxide (KOH) as the Base Catalyst

Potassium hydroxide is a strong, yet less hazardous, base compared to sodium hydride. It is a cost-effective and readily available reagent that can be effectively used for the N-alkylation of indoles.

Mechanistic Considerations with KOH

Potassium hydroxide can also deprotonate the indole N-H to form the indolide anion. The reaction is an equilibrium, but the addition of the Michael acceptor (acrylonitrile) drives the reaction towards the product. KOH can be used in both anhydrous aprotic solvents and, in some cases, in the presence of a small amount of water, which can be an advantage in terms of ease of handling.

Experimental Protocol: N-Alkylation of Indole Derivatives using KOH

The following procedure for the N-alkylation of ethyl indol-2-carboxylate demonstrates the utility of KOH in this type of transformation. This can be considered a model for the cyanoethylation of indole.

Procedure for N-Alkylation of Ethyl Indol-2-carboxylate with KOH:

  • A solution of ethyl indol-2-carboxylate (1.0 mmol) and aqueous KOH (3.0 mmol in 0.1 mL H₂O) in acetone (10 mL) is stirred at 20°C for 30 minutes.

  • The alkylating agent (e.g., allyl bromide or benzyl bromide, 1.1 mmol) is added, and stirring is continued for 2 hours.

  • The solvent is removed, water is added, and the product is extracted with ethyl acetate.

  • The product is purified by column chromatography to give the N-alkylated indole ester in excellent yields.

This protocol illustrates a more operationally simple procedure compared to that required for NaH.

Advantages of KOH:
  • Safer to Handle: While corrosive, KOH is not pyrophoric and does not react as violently with water as NaH.

  • Less Stringent Conditions: The reaction can sometimes be performed under less strictly anhydrous conditions.

  • Cost-Effective: KOH is generally less expensive than NaH.

Disadvantages of KOH:
  • Lower Basicity: May result in slower reaction rates or lower yields compared to NaH in some cases.

  • Potential for Side Reactions: The presence of the hydroxide ion, a nucleophile, could potentially lead to side reactions with sensitive substrates, although this is less of a concern in the Michael addition to acrylonitrile.

Best Practices and Troubleshooting

  • Solvent Choice: For NaH, rigorously dried aprotic solvents like DMF or THF are essential. For KOH, DMF or acetone are good choices; the presence of a small amount of water may be tolerated or even beneficial in some cases.

  • Temperature Control: When using NaH, initial deprotonation is often performed at 0°C to control the exothermic reaction, followed by warming to room temperature. Reactions with KOH may require heating to achieve a reasonable rate.

  • Moisture Exclusion: When using NaH, it is crucial to use oven-dried glassware and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Work-up: Quenching NaH reactions requires caution. It is typically done by the slow addition of a proton source (e.g., isopropanol or ethanol) at low temperature before the addition of water. Work-up for KOH reactions is generally more straightforward.

Conclusion

Both sodium hydride and potassium hydroxide are effective base catalysts for the cyanoethylation of indole. The choice between them depends on the specific requirements of the synthesis, the scale of the reaction, and the available laboratory infrastructure.

  • Sodium Hydride (NaH) is the preferred choice when the highest possible yield and rapid reaction rates are desired, and the laboratory is equipped to handle pyrophoric and water-sensitive reagents safely.

  • Potassium Hydroxide (KOH) offers a safer, more cost-effective, and operationally simpler alternative, which may be suitable for many applications, particularly on a larger scale where the handling of NaH can be challenging.

Ultimately, the optimal base and reaction conditions should be determined through empirical optimization for the specific indole substrate and desired product.

References

  • Organic Syntheses. 1-BENZYLIMIDAZOLE. Available from: [Link]

  • Organic Syntheses. 1-BENZYLIMIDAZOLE. Available from: [Link]

  • Organic Syntheses. 1-BENZYLIMIDAZOLE. Available from: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1H-Indole-1-propiononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Assessment

Status: High Hazard / Toxic Solid

1H-Indole-1-propiononitrile is an N-substituted indole derivative bearing a nitrile functionality.[1] While less volatile than low-molecular-weight aliphatic nitriles, it presents significant risks due to its potential for dermal absorption , severe eye irritation , and metabolic release of cyanide upon ingestion or enzymatic breakdown.[1]

Critical Safety Profile:

  • Physical State: Crystalline Solid (Low melting point ~50–65°C).[1]

  • Primary Routes of Entry: Inhalation of dust, Dermal absorption (solvent-facilitated), Ingestion.[1]

  • Chemical Incompatibility: ACIDS .[1] Contact with strong acids may release Hydrogen Cyanide (HCN) gas.[1]

  • Sensitization: Indole derivatives are known sensitizers; repeated exposure may cause allergic dermatitis.[1]

Part 2: PPE Selection Matrix

Causality-Driven Gear Selection: Why we choose what we choose.

Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Hand Protection (Solid) Double Nitrile Gloves (min 5 mil outer)Permeation Defense: Solids have low permeation rates.[1] Double gloving provides a sacrificial outer layer against dust contamination and enables "peel-off" removal without skin contact.[1]
Hand Protection (Solution) Silver Shield / Butyl Rubber Solvent Vectoring: Once dissolved (e.g., in DMF, DMSO, or DCM), the solvent acts as a carrier vehicle, dramatically increasing the rate at which the toxic nitrile penetrates standard nitrile gloves.
Respiratory N95 / P100 Respirator (or Fume Hood)Particulate Control: As a crystalline solid, static charge can aerosolize micro-particles during weighing. Inhalation bypasses first-pass metabolism, increasing systemic toxicity risk.[1]
Ocular Chemical Safety Goggles Irritant Potency: Indole derivatives are severe eye irritants. Safety glasses with side shields are insufficient against airborne dust or splashes; a full seal is required.[1]
Body Tyvek Lab Coat + Apron Retention Prevention: Cotton coats can retain toxic dust. Tyvek provides a non-porous barrier.[1] A chemical-resistant apron prevents soak-through during solubilization.[1]
Visualization: PPE Decision Logic

Figure 1: Logic flow for selecting the correct glove material based on the state of matter.

PPE_Logic Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing Liquid Dissolved in Solvent State->Liquid Reaction/Workup Glove1 Double Nitrile Gloves (Standard) Solid->Glove1 Resp1 Fume Hood or N95 (Dust Control) Solid->Resp1 SolventCheck Check Solvent Type Liquid->SolventCheck Polar DMF / DMSO / Acetone SolventCheck->Polar NonPolar Hexane / Toluene SolventCheck->NonPolar Glove2 Butyl Rubber or Silver Shield (Laminate) Polar->Glove2 High Permeation Risk Glove3 Thick Nitrile (>8 mil) Change every 15 mins NonPolar->Glove3 Moderate Risk

Caption: Decision tree for glove selection. Note that polar aprotic solvents (common for nucleophilic substitutions) require laminate or butyl gloves due to rapid breakthrough.[1]

Part 3: Operational Handling Protocols

Storage & Stability[1]
  • Environment: Store at 2–8°C (Refrigerated). Indoles are prone to oxidation (turning red/brown) upon exposure to light and air.[1]

  • Container: Amber glass vial with a PTFE-lined cap.[1]

  • Secondary Containment: Store inside a sealed polyethylene bag or desiccator to prevent moisture absorption and containment breach.[1]

Weighing & Transfer (The "Static" Risk)

Risk: Crystalline organic solids often generate static electricity, causing the powder to "jump" or disperse, contaminating the balance area.[1]

  • Preparation: Place the analytical balance inside a Chemical Fume Hood . If a hood is unavailable, use a powder containment hood.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.[1]

  • Transfer:

    • Tare the weighing vessel with the lid on.

    • Open the stock container only inside the hood.

    • Transfer the solid.[1]

    • Immediately recap the stock container and the weighing vessel before removing from the hood.

  • Decontamination: Wipe the balance area with a tissue dampened with Ethanol (EtOH) immediately after use.[1] Dispose of the tissue as solid hazardous waste.[1]

Solubilization & Reaction Setup

Risk: Exothermic dissolution or splash hazards.[1]

  • Solvent Addition: Always add solvent to the solid, not solid to the solvent, to minimize splash potential.[1]

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[1] Indole derivatives can undergo oxidative coupling in air, leading to impurities.[1]

  • Acid Warning: NEVER use acidic solvents (e.g., HCl, H2SO4) during the initial solubilization step without strict temperature control.[1] Acidic hydrolysis of the nitrile group can release toxic byproducts or generate heat.[1]

Visualization: Safe Handling Workflow

Figure 2: Step-by-step workflow from storage to waste disposal.

Handling_Workflow Storage Storage (4°C, Dark) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Transfer Reaction Reaction Setup (Inert Gas, No Acid) Weighing->Reaction Dissolve Quench Quench/Workup (Bleach for Cyanide check) Reaction->Quench Complete Waste Disposal (Segregated) Quench->Waste Dispose

Caption: Operational workflow emphasizing the critical "No Acid" step during reaction setup and the specific quenching requirement.

Part 4: Emergency & Disposal Procedures

Spill Cleanup (Solid)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear goggles, double nitrile gloves, and an N95 mask.[1]

  • Contain: Do not dry sweep (creates dust).[1] Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[1]

  • Collect: Scoop the wet material and towel into a wide-mouth hazardous waste jar.

  • Clean: Wipe the surface with 1N NaOH (mild base) to neutralize any trace residues, followed by water.[1]

Waste Disposal[1]
  • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels go into "Solid Toxic Waste."[1]

  • Stream B (Liquid Waste):

    • Non-Acidic: Dispose of reaction mixtures in "Organic Solvents - Non-Halogenated" (or Halogenated if DCM/Chloroform was used).

    • Cyanide Protocol: If the reaction involved conditions that could hydrolyze the nitrile (strong acid/base + heat), check pH.[1] Adjust to pH > 10 with NaOH before disposal to ensure any free cyanide remains as the non-volatile cyanide ion (

      
      ), preventing HCN gas evolution.[1]
      
  • Labeling: Clearly label waste containers: "Contains Indole Nitrile Derivative - TOXIC - DO NOT MIX WITH ACID."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78129, 3-(1H-Indol-1-yl)propanenitrile. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.